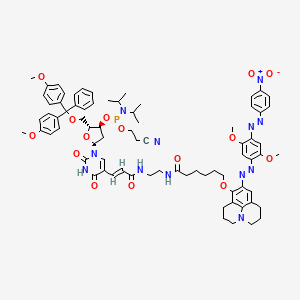![molecular formula C22H21BF4N2OS B13407212 1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)
1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a quinolinium core, a benzothiazolylidene moiety, and a tetrafluoroborate counterion, which collectively contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate typically involves multi-step organic reactions. The process begins with the preparation of the quinolinium core, followed by the introduction of the benzothiazolylidene group through a series of condensation reactions. The final step involves the incorporation of the tetrafluoroborate counterion under controlled conditions to ensure the stability and purity of the compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.
Chemical Reactions Analysis
1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinolinium species.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Condensation: The benzothiazolylidene moiety can undergo condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure settings to facilitate the desired transformations
Scientific Research Applications
1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures.
Biology: It serves as a fluorescent probe for studying biological processes, such as protein-ligand interactions and cellular imaging.
Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial agent and in the development of novel pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate involves its interaction with specific molecular targets and pathways. The quinolinium core can interact with nucleic acids and proteins, leading to changes in their structure and function. The benzothiazolylidene moiety contributes to the compound’s ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cells. These interactions collectively contribute to the compound’s biological and therapeutic effects.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate can be compared with similar compounds, such as:
1-(2-Hydroxyethyl)-3-methylimidazolium Tetrafluoroborate: This compound shares the hydroxyethyl group but differs in the core structure, leading to distinct chemical and biological properties.
1-(2-Hydroxyethyl)-3-methylimidazolium Chloride: Similar in structure but with a chloride counterion, this compound exhibits different solubility and reactivity profiles.
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium Iodide: This compound has a different core and counterion, resulting in unique applications and reactivity.
The uniqueness of this compound lies in its combination of the quinolinium core and benzothiazolylidene moiety, which imparts specific chemical and biological properties not found in the other similar compounds.
Properties
Molecular Formula |
C22H21BF4N2OS |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;tetrafluoroborate |
InChI |
InChI=1S/C22H21N2OS.BF4/c1-23-20-10-4-5-11-21(20)26-22(23)12-6-7-17-13-14-24(15-16-25)19-9-3-2-8-18(17)19;2-1(3,4)5/h2-14,25H,15-16H2,1H3;/q+1;-1 |
InChI Key |
XHQKRIIPKKHSSY-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)CCO |
Canonical SMILES |
[B-](F)(F)(F)F.CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine](/img/structure/B13407139.png)
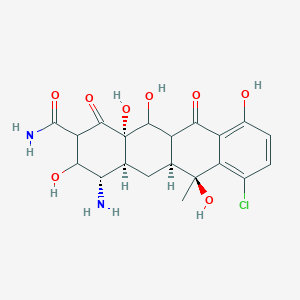

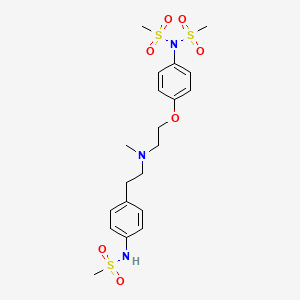
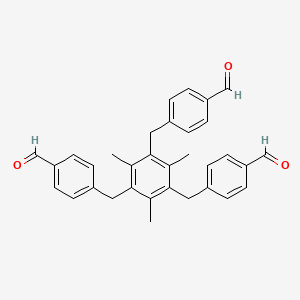

![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
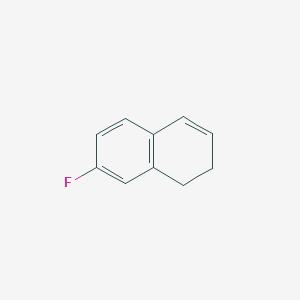

![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)

